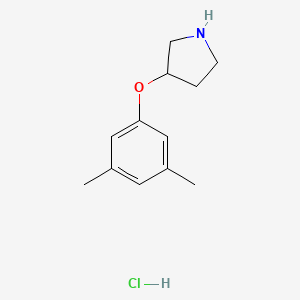![molecular formula C7H9N3O2 B1451173 2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-96-5](/img/structure/B1451173.png)
2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal Applications
Derivatives of pyrrolo[3,4-d]pyrimidin have been studied for their antifungal properties, particularly against fungi like Aspergillus terreus and Aspergillus niger. Studies suggest that certain derivatives can be potent antifungal agents, with some compounds showing a more pronounced effect against Aspergillus terreus compared to Aspergillus niger (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Potential
Pyrrolo[3,4-d]pyrimidin derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. The nature of the substituent was found to significantly influence these activities, with some derivatives showcasing potent anti-inflammatory and analgesic effects (Muralidharan, Raja, & Deepti, 2019).
Antimicrobial and Antiviral Activities
These derivatives have been explored for their antimicrobial and antiviral potential as well. A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated them against various microbes and viruses, including Newcastle disease. Some compounds exhibited promising antimicrobial and antiviral activities, comparable to standard drugs like Gentamicin and Ribavirin (Hilmy et al., 2021).
Anticancer Applications
Research into pyrrolo[3,4-d]pyrimidin derivatives has also delved into their potential as anticancer agents. Studies have designed and synthesized derivatives, evaluating their efficacy against various cancer cell lines. Some compounds were identified with highly selective activities against specific types of cancer cells, such as breast and renal cancer cell lines (Wei & Malhotra, 2012).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It’s plausible that it interacts with its targets, such as ripk1, to inhibit their activity, thereby preventing the downstream effects that lead to necroptosis .
Biochemical Pathways
Based on the reported inhibition of ripk1, it can be inferred that the compound may affect pathways related to necroptosis .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Analyse Biochimique
Biochemical Properties
2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol and RIPK1 inhibits the enzyme’s activity, thereby preventing necroptosis. Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol has demonstrated potent anti-necroptotic activity in both human and mouse cellular assays . This activity is attributed to its ability to inhibit RIPK1, thereby preventing the initiation of necroptosis. Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . Additionally, 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol has been shown to modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol have been observed to change over time. This compound exhibits stability under various conditions, maintaining its biochemical activity for extended periods . Degradation of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol has been noted under specific conditions, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged inhibition of necroptosis observed in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit necroptosis without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity while maximizing efficacy .
Metabolic Pathways
2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux, leading to changes in metabolite levels . Specifically, 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol interacts with enzymes involved in the necroptosis pathway, modulating their activity and altering the overall metabolic landscape of the cell .
Transport and Distribution
The transport and distribution of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol within the cell influences its ability to interact with target biomolecules and exert its biochemical effects .
Propriétés
IUPAC Name |
2-methoxy-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-9-5-3-8-2-4(5)6(11)10-7/h8H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFMHBEAUVEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


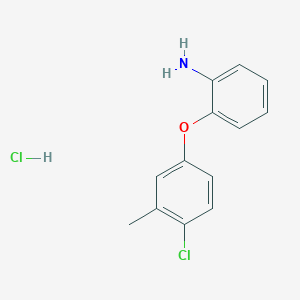
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

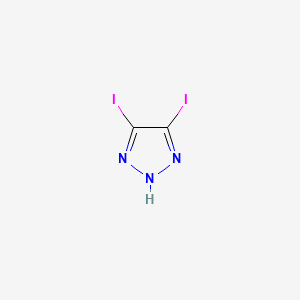
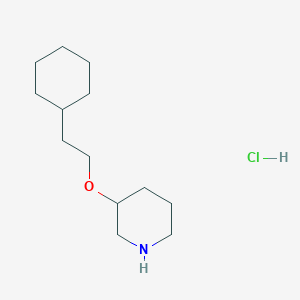
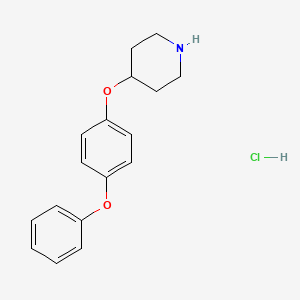
![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
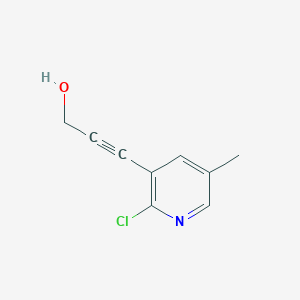


![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
